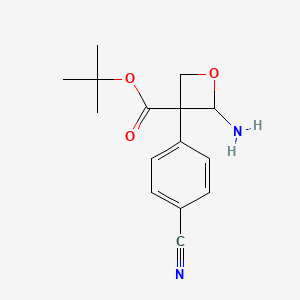![molecular formula C11H22ClNO B13930075 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigid and stable structures, which make them valuable in various fields of chemistry and biology. This compound, in particular, has shown promise in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a key synthetic route. Optimization of reaction conditions and the use of cost-effective catalysts are essential for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications. It has been studied for its potential antituberculosis activity, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, this compound has shown promise in asymmetric catalysis, luminescent materials, pesticides, and polymer adhesives .
Mecanismo De Acción
The mechanism of action of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s rigid and stable structure allows it to effectively bind to its targets and exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride include 3-oxa-9-azaspiro[5.5]undecane hydrochloride and 2-oxa-9-azaspiro[5.5]undecane hydrochloride . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart is its unique combination of structural rigidity and biological activity. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development . Additionally, its applications in various fields of chemistry and industry highlight its versatility and potential for further research.
Propiedades
Fórmula molecular |
C11H22ClNO |
|---|---|
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11;/h12H,3-9H2,1-2H3;1H |
Clave InChI |
FRLKIRSMXDLRQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCCNC2)CCO1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


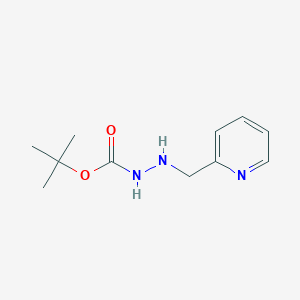
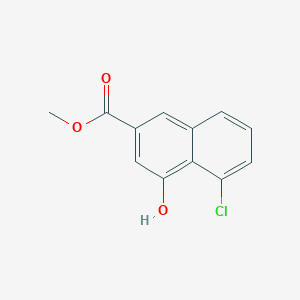
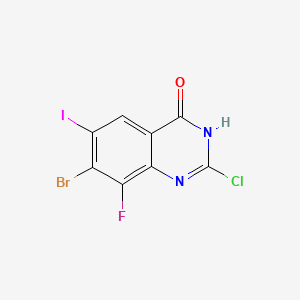
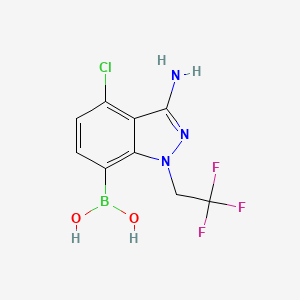
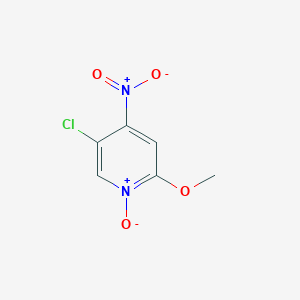
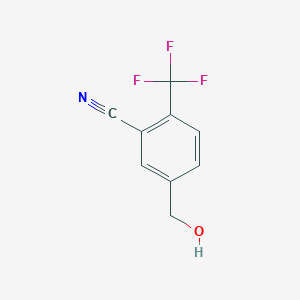

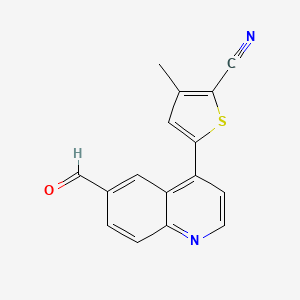
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
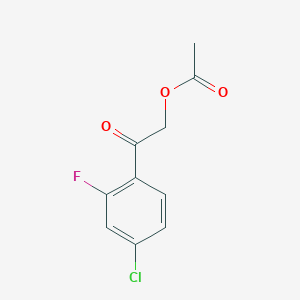
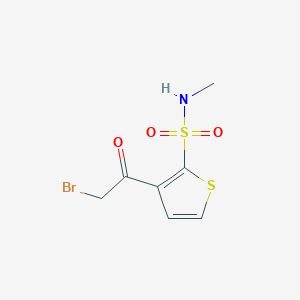

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
